

Head-to-Head Comparison: Adrixetinib TFA vs. Sitravatinib in Preclinical and Clinical Development

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| Compound of Interest | | |
|----------------------|-----------------|-----------|
| Compound Name: | Adrixetinib TFA | |
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two multi-targeted kinase inhibitors, Adrixetinib (Q702) and Sitravatinib. While direct head-to-head studies are not yet available, this document synthesizes published preclinical and clinical data to offer an objective evaluation of their respective pharmacological profiles, efficacy, and mechanisms of action.

Overview and Mechanism of Action

Adrixetinib (Q702) is a potent, orally bioavailable small molecule inhibitor that selectively targets the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases (RTKs) and Colony-Stimulating Factor 1 Receptor (CSF1R)[1][2]. By inhibiting these key regulators of the tumor microenvironment (TME), Adrixetinib aims to reverse immunosuppression, primarily by modulating the activity of tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs)[3][4]. This targeted approach is designed to enhance anti-tumor immunity and potentially synergize with immunotherapies[3][5].

Sitravatinib is also an orally available, multi-targeted tyrosine kinase inhibitor with a broader spectrum of activity. It potently inhibits TAM kinases, as well as split-family kinases including VEGFR and KIT, and other oncogenic drivers such as MET and RET[6][7][8][9]. Sitravatinib's mechanism of action involves the dual targeting of tumor cell proliferation and angiogenesis, alongside the modulation of the tumor immune microenvironment[6][10]. By reducing



immunosuppressive cells and potentially increasing the immunogenicity of tumors, Sitravatinib is also being investigated in combination with checkpoint inhibitors[8][11].

Target Kinase Inhibition Profile

The following table summarizes the half-maximal inhibitory concentrations (IC50) of Adrixetinib and Sitravatinib against a panel of relevant kinases, providing a quantitative comparison of their potency and selectivity.



| Target Kinase | Adrixetinib (Q702) IC50 (nM) | Sitravatinib IC50 (nM) |
|---------------|--|--|
| AxI | Data not available in searched results | 1.5[6] |
| Mer | Data not available in searched results | 2[6] |
| CSF1R | Data not available in searched results | Data not available in searched results |
| VEGFR1 | Data not available in searched results | 6[6] |
| VEGFR2 | Data not available in searched results | 5[6] |
| VEGFR3 | Data not available in searched results | 2[6] |
| KIT | Data not available in searched results | 6[6] |
| FLT3 | Data not available in searched results | 6[6] |
| DDR1 | Data not available in searched results | 29[6] |
| DDR2 | Data not available in searched results | 0.5[6] |
| TRKA | Data not available in searched results | 5[6] |
| TRKB | Data not available in searched results | 9[6] |
| c-Met | Data not available in searched results | Low nanomolar range (1-200 nM)[7] |



| PDGFR | Data not available in searched results | Low nanomolar range (1-200 nM)[7] |
|------------------|--|-----------------------------------|
| Ephrin Receptors | Data not available in searched results | Low nanomolar range (1-200 nM)[7] |

Preclinical Efficacy In Vitro Cellular Activity

This table outlines the in vitro anti-proliferative effects of both inhibitors in various cancer cell lines.

| Cell Line | Cancer Type | Adrixetinib (Q702) IC50 (μΜ) | Sitravatinib IC50 (µM) |
|-----------|---|--|--|
| ЕМТ6 | Mouse Triple-Negative Breast Cancer | 8.4[5] | Data not available in searched results |
| KLN205 | Mouse Lung Squamous Cell Carcinoma | Data not available in searched results | ~1[6] |
| E0771 | Mouse Medullary Breast Adenocarcinoma | Data not available in searched results | ~1[6] |
| CT1B-A5 | Mouse Tumor Cell Line | Data not available in searched results | ~1[6] |

In Vivo Tumor Models

The following table summarizes the in vivo anti-tumor activity of Adrixetinib and Sitravatinib in preclinical xenograft models.



| Tumor Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
|-------------------------------------|----------------------------|----------------------------------|--|-----------|
| EMT6 Syngeneic Mouse Model | Adrixetinib (10 mg/kg) | Oral, daily | 54.3 | [5] |
| EMT6 Syngeneic Mouse Model | Adrixetinib (30 mg/kg) | Oral, daily | 64.9 | [5] |
| EMT6 Syngeneic Mouse Model | Adrixetinib (100 mg/kg) | Oral, daily | 84.6 | [5] |
| CT1B-A5 Syngeneic Mouse Model | Sitravatinib (20 mg/kg) | Oral, once per day for 6 days | Significant tumor regression | [6] |
| TKI-resistant tumor models | Sitravatinib | Not specified | Enhanced primary tumor growth inhibition | [12][13] |

Pharmacokinetics

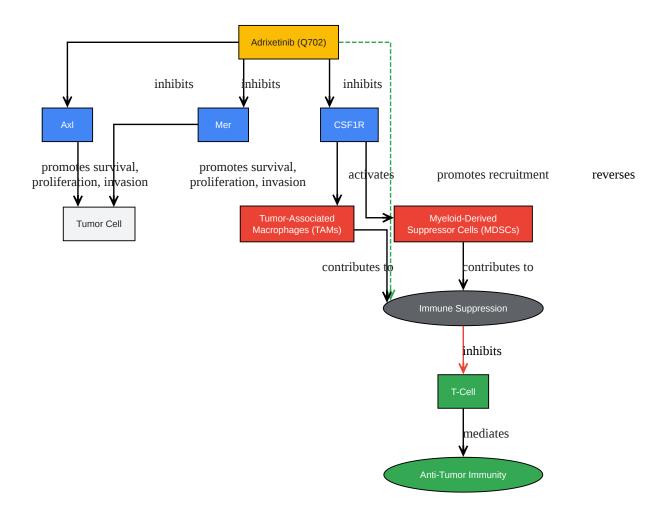
A summary of key pharmacokinetic parameters for both compounds is presented below.

| Parameter | Adrixetinib (Q702) | Sitravatinib |
|------------------|--|---|
| Administration | Oral[1][3] | Oral[8][14] |
| Half-life (t1/2) | Data not available in searched results | 42.1–51.5 h[15] |
| Cmax | Dose-dependent increase observed[16][17] | Data not available in searched results |
| AUC | Dose-dependent increase observed[16][17] | Data not available in searched results |
| Clinical Dose | 100 mg or 120 mg (in combination with pembrolizumab)[16][17] | 100 mg malate once daily (proposed therapeutic dose) [18] |



Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways targeted by Adrixetinib and Sitravatinib.



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